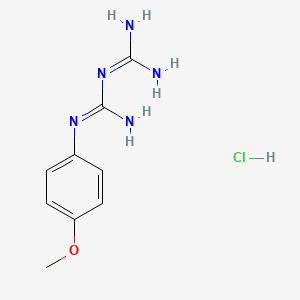

1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It was first synthesized in 1922 by Emil Werner and James Bell, and its therapeutic potential was discovered in the 1950s. This compound has since become a cornerstone in diabetes management due to its efficacy and safety profile.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride typically involves the reaction of dimethylamine hydrochloride with 2-cyanoguanidine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reacted with p-anisidine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically crystallized from an aqueous solution and dried under vacuum to obtain the pure hydrochloride salt .

Análisis De Reacciones Químicas

Types of Reactions

1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the biguanide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted biguanides .

Aplicaciones Científicas De Investigación

1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its effects on cellular metabolism and insulin signaling pathways.

Medicine: Beyond its use in diabetes treatment, it is being investigated for potential benefits in cancer therapy, cardiovascular diseases, and aging.

Industry: It is used in the formulation of pharmaceuticals and as a standard in analytical chemistry.

Mecanismo De Acción

The primary mechanism of action of 1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride involves the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to increased glucose uptake by cells and decreased hepatic glucose production . Additionally, the compound affects mitochondrial respiration, leading to reduced ATP production and increased AMP levels, further activating AMPK .

Comparación Con Compuestos Similares

Similar Compounds

Phenformin: Another biguanide used for diabetes treatment but withdrawn due to lactic acidosis risk.

Buformin: Similar to phenformin but with a slightly different safety profile.

Polyhexamethylene biguanide hydrochloride: Used as a disinfectant and preservative.

Uniqueness

1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride stands out due to its excellent safety profile and efficacy in managing type 2 diabetes. Unlike phenformin and buformin, it has a lower risk of causing lactic acidosis, making it a preferred choice for long-term diabetes management .

Actividad Biológica

1-Carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride, with the chemical formula C9H14ClN5O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group on a phenyl ring, which is pivotal for its biological interactions. The presence of the carbamimidamido functional group suggests potential activity as a guanidine derivative, which is known for various pharmacological properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H14ClN5O |

| Molecular Weight | 231.69 g/mol |

| CAS Number | 43191-41-9 |

| Solubility | Soluble in water |

Biological Activity Overview

This compound exhibits several biological activities that are being explored for therapeutic applications. Notably, it has been investigated for its roles in modulating various biochemical pathways.

The proposed mechanisms of action include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator of receptors related to neurotransmission and hormonal regulation.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.

Research Findings and Case Studies

Recent studies have focused on elucidating the structure-activity relationships (SAR) of similar amidine derivatives, providing insights into how modifications influence biological activity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various amidine derivatives against Staphylococcus aureus. The findings indicated that compounds with methoxy substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts.

Table 1: Minimum Inhibitory Concentration (MIC) Values

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Unsubstituted derivative | 64 |

This suggests that the methoxy group plays a crucial role in enhancing the compound's interaction with bacterial membranes.

Case Study 2: Neurological Effects

Another investigation assessed the effects of amidine derivatives on neuronal signaling pathways. The study found that certain derivatives could cross the blood-brain barrier (BBB), influencing neurotransmitter release and exhibiting potential anxiolytic effects.

Table 2: EC50 Values for Neuronal Activity

| Compound | EC50 (nM) |

|---|---|

| This compound | 18 |

| Related compound without methoxy group | 82 |

The enhanced potency observed in the methoxy-substituted derivative underscores its potential as a therapeutic agent in treating neurological disorders.

Propiedades

IUPAC Name |

1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O.ClH/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHFIBZGCAWOEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4838-56-6 |

Source

|

| Record name | Biguanide, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxyphenyl)biguanide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERY6Q6C8H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.